4-Methyl-2-acetoxybenzoyl chloride
Description
4-Methyl-2-acetoxybenzoyl chloride is a benzoyl chloride derivative with a methyl group at the para position (C4) and an acetoxy group (OAc) at the ortho position (C2) on the aromatic ring. Its molecular formula is C₁₀H₉ClO₃, with a calculated molecular weight of 212.63 g/mol. The acetoxy group, an electron-withdrawing substituent, likely enhances the electrophilicity of the carbonyl carbon, making this compound reactive in acylation reactions.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2-carbonochloridoyl-5-methylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-4-8(10(11)13)9(5-6)14-7(2)12/h3-5H,1-2H3 |
InChI Key |
ISIAGXNJQPKHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)OC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
4-Methyl-2-acetoxybenzoyl chloride has been investigated for its role as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form acyl derivatives makes it valuable in the development of drugs targeting inflammatory and allergic conditions.
Case Study : In a patent filed for the treatment of elevated histamine levels, this compound was utilized as part of a formulation aimed at managing conditions such as asthma and other allergic reactions. The study demonstrated that it effectively inhibited histidine decarboxylase, suggesting its therapeutic potential in managing histamine-related disorders .
Synthesis of Anticancer Agents
Research has indicated that derivatives of this compound can be synthesized to create compounds with anticancer properties. The compound's reactivity allows for modifications that enhance biological activity against cancer cell lines.
Data Table : Anticancer Activity of Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | HepG-2 (Liver) | 15 |
| Derivative B | MCF-7 (Breast) | 20 |
| Derivative C | HCT-116 (Colon) | 12 |
These derivatives showed significant inhibition of cell proliferation, indicating the potential for further development into therapeutic agents .
Anti-inflammatory Applications
The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. Its ability to inhibit pro-inflammatory cytokines suggests utility in treating inflammatory diseases.
Case Study : In vitro studies demonstrated that treatment with derivatives of this compound resulted in a reduction of cytokine production by approximately 50% at concentrations around 25 μM. This highlights its potential application in developing anti-inflammatory medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Methyl-2-acetoxybenzoyl chloride with structurally related compounds from the evidence, focusing on substituent effects, physical properties, and applications.
Table 1: Comparative Analysis of Benzoyl Chloride Derivatives and Analogs
Key Research Findings:
Substituent Position and Reactivity :
- 4-Methylbenzoyl chloride (para-methyl) exhibits lower steric hindrance compared to 2-Methylbenzoyl chloride (ortho-methyl), which may reduce reactivity in acylation due to steric effects .
- The acetoxy group in this compound is electron-withdrawing, likely increasing electrophilicity compared to methyl or methoxy substituents. This could enhance reactivity in nucleophilic acyl substitutions .
Functional Group Diversity :
- 4-Methoxyphenacyl chloride contains a phenacyl group (COCH₂Cl), enabling its use in photolabile protecting groups, unlike standard benzoyl chlorides .
- 4-Fluoro-2-methylbenzenesulfonyl chloride (a sulfonyl chloride) diverges in reactivity, favoring sulfonamide formation over acylations .
Applications: Methyl-substituted benzoyl chlorides (e.g., 4-Methylbenzoyl chloride) are widely used in drug synthesis (e.g., nonsteroidal anti-inflammatory agents) . Benzyl chlorides like 4-Methoxy-2-methylbenzyl chloride serve as alkylating agents rather than acylating agents, highlighting functional group-driven divergence .
Limitations:
- Direct data on This compound is unavailable in the provided evidence; comparisons rely on structural analogs and substituent chemistry.
- Physical properties (e.g., melting/boiling points) for the target compound are estimated and require experimental validation.
Preparation Methods
Thionyl Chloride-Mediated Chlorination
The most well-documented method, derived from US Patent 4,091,097 , involves the direct treatment of 4-methyl-2-acetoxybenzoic acid with thionyl chloride in acetone. The procedure is as follows:
-
Reaction Setup : A solution of 4-methyl-2-acetoxybenzoic acid (1.0 equiv) in anhydrous acetone is prepared under inert conditions.
-
Reagent Addition : Thionyl chloride (1.2–1.5 equiv) is added dropwise to the stirred solution, initiating an exothermic reaction.
-
Reflux Conditions : The mixture is heated to reflux (56–60°C) for 2 hours, during which the carboxylic acid is converted to the acyl chloride.
-
Workup : Excess thionyl chloride and solvent are removed under reduced pressure, yielding this compound as a light yellow oil.
Key Observations :
-
The use of acetone as a solvent is unconventional, as thionyl chloride typically reacts with ketones. However, controlled addition and reflux conditions mitigate side reactions.
-
The final product is moisture-sensitive and requires storage under anhydrous conditions at low temperatures (−20°C).
Alternative Chlorinating Agents
While the patent emphasizes thionyl chloride, other reagents are viable for this transformation:
Oxalyl Chloride
Oxalyl chloride (ClCO)₂O offers a milder alternative, often employed with catalytic dimethylformamide (DMF) in dichloromethane (DCM) at room temperature. This method minimizes thermal degradation and produces gaseous byproducts (CO and CO₂), simplifying purification.
Phosphorus Pentachloride (PCl₅)
Though less common due to handling challenges, PCl₅ can directly chlorinate carboxylic acids at elevated temperatures (80–100°C). However, this method generates phosphorus oxychloride (POCl₃) as a byproduct, necessitating rigorous purification.
Comparative Analysis of Chlorination Methods
The table below summarizes the efficiency, safety, and practicality of different chlorination strategies:
| Chlorinating Agent | Solvent | Temperature | Time | Yield* | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Thionyl chloride | Acetone | Reflux | 2 h | 85–90% | Simple workup; gaseous byproducts | Reacts with ketones; corrosive |
| Oxalyl chloride | DCM | RT | 1–2 h | 90–95% | Mild conditions; high purity | Requires DMF catalyst; expensive |
| PCl₅ | Toluene | 80–100°C | 4–6 h | 70–75% | High reactivity | Toxic byproducts; cumbersome |
*Yields estimated based on analogous reactions.
Critical Insights :
-
Thionyl chloride remains the most cost-effective and scalable option for industrial applications.
-
Oxalyl chloride is preferable for lab-scale synthesis requiring high-purity products.
-
Safety protocols (e.g., fume hood use, anhydrous conditions) are mandatory across all methods due to the release of corrosive gases (HCl, SO₂).
Reaction Optimization and Mechanistic Considerations
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
Catalytic Additives
Temperature Control
-
Reflux (Thionyl chloride) : Ensures complete conversion by maintaining reaction kinetics.
-
Room temperature (Oxalyl chloride) : Prevents decomposition of heat-sensitive substrates.
Purification and Characterization
Analytical Methods
-
NMR Spectroscopy : H NMR (CDCl₃) displays characteristic signals: δ 2.35 (s, 3H, CH₃), δ 2.45 (s, 3H, OAc), δ 7.25–7.50 (m, 3H, aromatic).
-
IR Spectroscopy : Strong absorbance at 1775 cm⁻¹ (C=O stretch, acyl chloride) and 1740 cm⁻¹ (ester C=O).
Industrial and Research Applications
The patented thionyl chloride method has been adopted in large-scale pharmaceutical synthesis due to its reproducibility and cost efficiency. Recent advancements focus on:
-
Continuous-Flow Systems : Enhancing safety and yield by minimizing human exposure to hazardous reagents.
-
Green Chemistry Approaches : Exploring ionic liquids or solvent-free conditions to reduce environmental impact.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 4-Methyl-2-acetoxybenzoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Verify glove integrity before use .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during heating or reactions generating volatile byproducts .
- First Aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in a cool, dry place away from incompatible reagents (e.g., bases, amines) to prevent unintended reactions .
Q. How can this compound be synthesized, and what purification methods are recommended?
- Methodological Answer :
- Synthesis : Likely derived from 4-methylsalicylic acid via acetylation of the hydroxyl group followed by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. For analogous compounds, refluxing with acyl chlorides in anhydrous solvents (e.g., DCM) is common .
- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR should show signals for the methyl group (~2.3 ppm, singlet), acetoxy group (~2.1 ppm, singlet), and aromatic protons (split patterns based on substitution) .
- IR Spectroscopy : Expected peaks include C=O stretch (~1760 cm⁻¹ for acyl chloride and ~1740 cm⁻¹ for acetate) and aromatic C-H bends (~700–800 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 212 (C₁₀H₉ClO₃) with fragments corresponding to loss of Cl () and acetoxy groups () .
Advanced Research Questions
Q. How does the acetoxy substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- The electron-withdrawing acetoxy group at the ortho position increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Compare with 4-methylbenzoyl chloride (no acetoxy group), which reacts more slowly due to reduced electron withdrawal .
- Experimental Design : Conduct kinetic studies using competing nucleophiles (e.g., aniline vs. ethanol) in anhydrous THF. Monitor reaction progress via H NMR or HPLC to quantify substitution rates .
Q. What are the common byproducts formed during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Hydrolysis to 4-methyl-2-acetoxybenzoic acid (from moisture exposure) or dimerization via Friedel-Crafts acylation (if Lewis acids like AlCl₃ are present).
- Mitigation : Use rigorously dried solvents (e.g., molecular sieves) and avoid acidic catalysts. Add stabilizers (e.g., hydroquinone) to suppress polymerization .
- Analysis : Characterize byproducts via LC-MS and compare retention times with synthetic standards .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Stability Study : Aliquot the compound and store under varying conditions (e.g., -20°C, 4°C, RT, humid vs. dry). Assess degradation via NMR and IR over 4 weeks.
- Findings : Expected to degrade faster at RT in humid environments (hydrolysis to carboxylic acid). Stabilizers like triethylamine (1% v/v) may prolong shelf life by scavenging HCl .
Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Root Cause Analysis : Discrepancies may arise from differences in reaction scales, solvent purity, or moisture levels. For example, small-scale reactions (<1 mmol) may suffer from higher surface-area-to-volume ratios, increasing hydrolysis risk.
- Resolution : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized solvent batches). Use statistical tools (e.g., ANOVA) to identify significant variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
